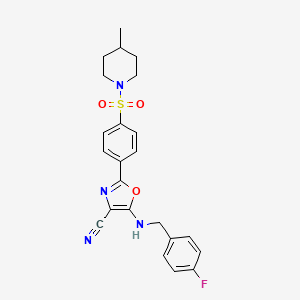

![molecular formula C7H14ClNO2 B2469145 (7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride CAS No. 2445750-52-5](/img/structure/B2469145.png)

(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride, also known as RO5263397, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Synthesis of Spirocyclic Compounds

The research by Mandzhulo et al. (2016) describes the synthesis of spirocyclic compounds, including the synthesis of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones. This process involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines, leading to the formation of corresponding amino alcohols, which are further converted into N-chloroacetyl derivatives and cyclized to form hydrochloride salts (Mandzhulo et al., 2016).

Biological Applications

In the study by Odagiri et al. (2013), novel spirocyclic compounds were synthesized with potent antibacterial activity against respiratory pathogens, showcasing the application of spirocyclic structures in developing antibacterial drugs. This research highlights the design and synthesis of compounds with significant in vitro and in vivo antibacterial activity, emphasizing the therapeutic potential of spirocyclic compounds in treating respiratory tract infections (Odagiri et al., 2013).

Stereochemistry and Enzymatic Reactivity

The study by Weijers et al. (2007) explores the stereochemical preferences of yeast epoxide hydrolase for spiroepoxides, specifically focusing on the O-axial C3 epimers of 1-oxaspiro[2.5]octanes. This research is crucial for understanding the enzymatic detoxification of spiroepoxides and the role of stereochemistry in biological activity (Weijers et al., 2007).

Diversity-Oriented Synthesis

Wipf et al. (2004) describe the diversity-oriented synthesis of azaspirocycles, including the synthesis of spiroimidates that act as α7 nicotinic acetylcholine receptor partial agonists. This work demonstrates the utility of spirocyclic compounds in chemistry-driven drug discovery, providing a foundation for the development of new therapeutics based on spirocyclic scaffolds (Wipf et al., 2004).

Propriétés

IUPAC Name |

(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-5-4-10-7(6(5)9)2-1-3-7;/h5-6,9H,1-4,8H2;1H/t5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQHMPFOAIBJTO-IBTYICNHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(C(CO2)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(C1)[C@H]([C@@H](CO2)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

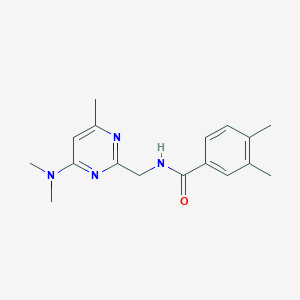

![2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide](/img/structure/B2469063.png)

![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)

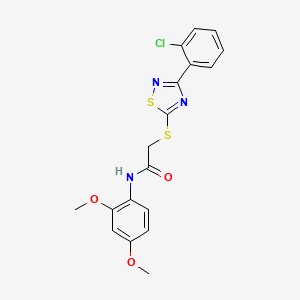

![N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2469068.png)

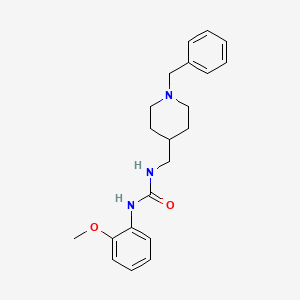

![N-(4-acetylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2469069.png)

![4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2469070.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2469075.png)

![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)

![Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2469079.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2469081.png)

![2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole](/img/structure/B2469084.png)